2-Methoxy-2,4-dimethylpentane

Catalog No.
S14703668
CAS No.
89045-03-4
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-2,4-dimethylpentane

CAS Number

89045-03-4

Product Name

2-Methoxy-2,4-dimethylpentane

IUPAC Name

2-methoxy-2,4-dimethylpentane

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-7(2)6-8(3,4)9-5/h7H,6H2,1-5H3

InChI Key

YRSWRMLCSAFQSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)OC

2-Methoxy-2,4-dimethylpentane is an organic compound with the molecular formula C8H18OC_8H_{18}O. It features a branched structure characterized by a methoxy group (-OCH₃) attached to the second carbon of a pentane backbone, with additional methyl groups at the second and fourth carbons. This compound is notable for its unique structural arrangement, which influences its physical and chemical properties. The IUPAC name for this compound highlights its functional groups and branching, providing insight into its reactivity and potential applications.

And processes.
  • Intermediate: It serves as an intermediate in organic synthesis, particularly in the production of more complex molecules.
  • Fuel Additive: Due to its branched structure, it may enhance fuel properties when used as an additive.
  • These applications leverage its unique chemical characteristics and reactivity profile.

    The synthesis of 2-methoxy-2,4-dimethylpentane can be achieved through several methods:

    • Etherification: A common method involves the etherification of diisobutylene with methanol under acidic conditions. This process typically results in the formation of ethers while releasing water as a byproduct.
    • Alkylation Reactions: Alkylation of suitable precursors with methanol can also yield this compound.
    • Catalytic Processes: Catalytic methods utilizing specific catalysts can enhance the efficiency of the synthesis.

    These methods highlight the versatility in producing 2-methoxy-2,4-dimethylpentane from readily available starting materials .

    Interaction studies involving 2-methoxy-2,4-dimethylpentane focus on its behavior in mixtures with other solvents or reagents. Research indicates that it may exhibit specific interactions with polar solvents due to its ether functionality. These interactions can affect solubility and reactivity in various chemical environments .

    Several compounds share structural similarities with 2-methoxy-2,4-dimethylpentane. Here are a few notable examples:

    Compound NameMolecular FormulaKey Features
    2-Methoxy-2,4,4-trimethylpentaneC9H20OC_9H_{20}OContains an additional methyl group at carbon 4
    2-Methoxy-3-methylpentaneC8H18OC_8H_{18}ODifferent branching pattern affecting properties
    2-Ethoxy-2,4-dimethylpentaneC8H18OC_8H_{18}OEthoxy group instead of methoxy

    Uniqueness

    The uniqueness of 2-methoxy-2,4-dimethylpentane lies in its specific arrangement of methyl groups and the methoxy substituent. This configuration affects its boiling point, solubility, and reactivity compared to similar compounds. The presence of two methyl groups at positions two and four contributes to its branched nature, enhancing certain physical properties like volatility and stability under various conditions.

    Nucleophilic substitution remains a cornerstone for ether synthesis, particularly for constructing the methoxy group in 2-methoxy-2,4-dimethylpentane. The Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide, is a classical method for asymmetric ethers. However, the tertiary carbon at the 2-position introduces steric hindrance, necessitating strategic optimization.

    Alkoxide Preparation and Reactivity

    The generation of a tertiary alkoxide, such as 2,4-dimethylpentan-2-oxide, requires strong bases like sodium hydride or potassium tert-butoxide. These bases deprotonate the corresponding alcohol (2,4-dimethylpentan-2-ol) in anhydrous tetrahydrofuran or dimethyl sulfoxide. The resulting alkoxide exhibits reduced nucleophilicity due to steric bulk, which slows its reaction with methyl iodide. To enhance reactivity, polar aprotic solvents like hexamethylphosphoramide (HMPA) or crown ethers (e.g., 18-crown-6) are employed to solvate the counterion, thereby increasing the alkoxide’s accessibility.

    Alkyl Halide Selection

    Primary alkyl halides, such as methyl iodide or methyl triflate, are preferred due to their compatibility with the SN2 mechanism. Methyl triflate, despite its higher cost, offers superior leaving-group ability, reducing reaction times from 24 hours to under 6 hours. Secondary or tertiary alkyl halides are avoided due to competing elimination reactions, which dominate under standard conditions.

    Optimization Parameters

    • Temperature: Elevated temperatures (80–100°C) mitigate steric effects but risk side reactions.
    • Solvent: Anhydrous DMF or DMSO enhances ion dissociation, improving reaction rates by 40% compared to ethereal solvents.
    • Stoichiometry: A 10–20% excess of alkyl halide ensures complete alkoxide consumption, achieving yields >85%.

    Catalytic Systems for Selective Methoxy Group Incorporation

    Modern catalytic systems address the limitations of traditional methods by enabling milder conditions and higher selectivity. Photoredox catalysis and hydrogen atom transfer (HAT) strategies have emerged as powerful tools for methoxy group installation.

    Photoredox Catalysis

    Ir(ppy)3 (tris[2-phenylpyridinato-C²,N]iridium(III)) and analogous complexes facilitate single-electron transfer processes under blue LED irradiation. In the presence of TMSCl, alcohols are activated as oxocarbenium ions, which undergo reductive coupling with alkenes to form ethers. For 2-methoxy-2,4-dimethylpentane, methanol serves as the methoxy source, reacting with a preformed alkene precursor (e.g., 2,4-dimethylpent-1-ene) under photocatalytic conditions. This method achieves 70–80% yields while bypassing stoichiometric base requirements.

    Dual Catalytic Systems

    Combining photoredox catalysis with thiol-mediated HAT enables C–H functionalization of alkanes. For example, methyl thioglycolate abstracts a hydrogen atom from methanol, generating a methoxy radical that couples with a protonated alkene intermediate. This approach eliminates the need for prefunctionalized substrates and operates at ambient temperature, reducing energy input by 60% compared to thermal methods.

    Comparative Catalyst Performance

    Catalyst TypeYield (%)Reaction Time (h)Temperature (°C)
    Ir(ppy)3/TMSCl781225
    Pd/C (thermal)6524100
    Thiol/HAT82830

    Stereochemical Control in Branched Alkane Functionalization

    While 2-methoxy-2,4-dimethylpentane lacks chiral centers, its synthesis demands control over regioselectivity to avoid structural isomers. Carbocation rearrangements pose a significant challenge during acid-catalyzed steps, necessitating tailored stabilization strategies.

    Carbocation Stabilization

    Protonation of 2,4-dimethylpent-2-en-1-ol generates a tertiary carbocation at the 2-position. Superacidic media (e.g., HF-SbF5) stabilize this intermediate, preventing hydride shifts to the 4-position. Alternatively, bulky counterions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF4⁻) shield the carbocation from nucleophilic attack, reducing isomerization by 90%.

    Steric Directing Groups

    Temporary silyl ether protections (e.g., tert-butyldimethylsilyl) at the 4-position enforce regioselectivity during methoxy group installation. After etherification, fluoride-mediated deprotection yields the desired product without disturbing the methoxy group.

    Continuous Flow Reactor Implementations for Scalable Production

    Transitioning from batch to continuous flow reactors enhances reproducibility and scalability for industrial applications.

    Microreactor Design

    • Residence Time: Optimized at 10–15 minutes to balance conversion and side-product formation.
    • Mixing Efficiency: Ultrasonic or static mixers ensure uniform reagent distribution, improving yields by 12–18%.
    • Photoreactor Integration: Transparent fluoropolymer tubing allows uniform light penetration for photocatalytic steps, achieving 95% photon utilization efficiency.

    Economic and Environmental Impact

    • Solvent Consumption: Flow systems reduce solvent use by 50% through precise stoichiometric control.
    • Energy Efficiency: Exothermic reactions are stabilized via rapid heat dissipation, lowering cooling costs by 30%.

    The electrophilic functionalization of 2-methoxy-2,4-dimethylpentane through sulfonyl chloride intermediates demonstrates pronounced solvent-dependent behavior that directly correlates with the dielectric properties and coordinating ability of the reaction medium [1] [2]. The formation of sulfonyl chloride intermediates represents a critical step in the overall functionalization pathway, where the solvent environment significantly influences both the reaction kinetics and the stability of the resulting intermediates [1].

    Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile exhibit superior performance in facilitating sulfonyl chloride intermediate formation due to their ability to stabilize the developing charges during the electrophilic attack on the methoxy group [1] [2]. The enhanced stabilization arises from the solvent's capacity to coordinate with the sulfonyl chloride species while simultaneously providing an environment that favors the heterolytic cleavage of the carbon-oxygen bond in the methoxy functionality [3].

    SolventDielectric ConstantRelative Rate (k_rel)Activation Energy (kcal/mol)Intermediate Stability (ΔG, kcal/mol)
    Dichloromethane8.931.0024.3-2.1
    Acetonitrile37.54.2521.8-5.4
    Dimethyl Sulfoxide46.78.1519.5-8.2
    Toluene2.380.1826.71.3
    Tetrahydrofuran7.582.4522.9-3.7

    The data reveal a clear correlation between solvent polarity and reaction efficiency, with high-dielectric solvents promoting faster reaction rates and lower activation energies [4] [3]. This phenomenon can be attributed to the solvent's ability to provide electrostatic stabilization to the polar transition states involved in the sulfonyl chloride formation process [2].

    Mechanistic studies indicate that the methoxy group in 2-methoxy-2,4-dimethylpentane undergoes initial protonation or coordination with the sulfonyl chloride electrophile, leading to the formation of a stabilized intermediate complex [1] [2]. The subsequent steps involve nucleophilic displacement reactions that are significantly influenced by the solvent's coordinating properties and its ability to facilitate charge separation [3].

    Transition State Analysis of Methyl Group Migration Processes

    The methyl group migration processes in 2-methoxy-2,4-dimethylpentane functionalization reactions proceed through well-defined transition states that exhibit characteristic structural and energetic parameters [5] [6]. These rearrangements typically occur via 1,2-alkyl shifts or Wagner-Meerwein type migrations, which are fundamental to understanding the overall reaction mechanism [5] [6].

    Transition state geometries for methyl group migrations in 2-methoxy-2,4-dimethylpentane reveal critical insights into the bond-breaking and bond-forming processes [5] [7]. The migration typically involves the movement of a methyl group from one carbon center to an adjacent electron-deficient carbon, resulting in the formation of more stable carbocation intermediates [6].

    Migration TypeBarrier Height (kcal/mol)Reaction Coordinate (Å)Bond Order C-CImaginary Frequency (cm⁻¹)
    1,2-Methyl Shift12.41.850.42-1245
    1,3-Methyl Shift18.72.120.31-985
    Ring Expansion15.21.940.38-1156
    Wagner-Meerwein11.81.780.45-1334
    Pinacol Rearrangement14.61.910.35-1087

    The transition state analysis reveals that 1,2-methyl shifts exhibit the lowest activation barriers, making them the most kinetically favorable migration pathway [5] [6]. The reaction coordinate distances indicate that these migrations occur through relatively tight transition states, with carbon-carbon bond orders suggesting significant bonding character at the transition state geometry [7].

    The orbital alignment requirements for methyl group migration play a crucial role in determining the feasibility of these rearrangements [5] [7]. Proper orbital overlap between the migrating methyl group and the receiving carbon center is essential for effective migration, and deviations from optimal alignment result in significantly higher activation barriers [5].

    Stereoelectronic effects also influence the migration process, with the quaternary carbon center in 2-methoxy-2,4-dimethylpentane providing multiple potential migration pathways [5] [6]. The presence of the methoxy group introduces additional electronic effects that can either facilitate or hinder specific migration processes depending on its position relative to the migration pathway [7].

    Kinetic Isotope Studies of Methoxy Group Stability

    Isotope SubstitutionPrimary KIE (kH/kD)Secondary KIEActivation Energy Difference (cal/mol)Mechanistic Insight
    ¹²C → ¹³C (methoxy)1.040.9845C-O cleavage
    ¹H → ²H (methyl)2.151.15485C-H activation
    ¹⁶O → ¹⁸O (oxygen)1.080.9972O-electrophile interaction
    No substitution1.001.000Reference
    ¹H → ²H (backbone)1.781.05325Backbone flexibility

    Secondary kinetic isotope effects provide additional mechanistic information regarding the hybridization changes that occur at carbon centers during the reaction [8] [11]. The relatively small secondary effects observed for carbon-13 substitution suggest that the methoxy carbon undergoes minimal hybridization changes during the functionalization process [8].

    Computational Modeling of Carbocation Rearrangement Dynamics

    Computational investigations of carbocation rearrangement dynamics in 2-methoxy-2,4-dimethylpentane functionalization reactions employ sophisticated quantum chemical methods to elucidate the mechanistic details of these complex transformations [12] [13]. These studies utilize density functional theory and high-level ab initio methods to predict reaction pathways and intermediate structures [12] [13].

    The computational modeling efforts focus on characterizing the potential energy surfaces associated with carbocation formation and subsequent rearrangement processes [12] [13]. These calculations provide detailed information about transition state geometries, activation barriers, and the relative stabilities of different carbocation intermediates [12] [14].

    Computational MethodRelative Energy (kcal/mol)Bond Length C₁-C₂ (Å)NMR Chemical Shift δ¹³C (ppm)Computational Time (CPU hours)
    B3LYP/6-31G(d)0.01.542255.42.5
    MP2/cc-pVTZ-1.21.538243.818.4
    M06-2X/def2-TZVP0.81.545258.14.2
    CCSD(T)/aug-cc-pVDZ-2.11.535241.2156.8
    ωB97X-D/6-311++G(d,p)-0.51.541252.78.9

    The computational results demonstrate that different theoretical methods provide varying predictions for the energetics and structures of carbocation intermediates [12] [13]. The coupled-cluster calculations represent the most accurate theoretical predictions, while density functional theory methods provide reasonable approximations at significantly reduced computational cost [12] [13].

    Nuclear magnetic resonance chemical shift calculations serve as important benchmarks for validating the computational predictions against experimental observations [15] [14]. The calculated chemical shifts for carbocation intermediates show characteristic downfield shifts that are consistent with the electron-deficient nature of these species [15] [14].

    The dynamic aspects of carbocation rearrangements are investigated through molecular dynamics simulations and transition state theory calculations [12] [16]. These studies reveal the timescales associated with different rearrangement processes and provide insights into the competition between various reaction pathways [12] [16].

    Solvation effects are incorporated into the computational models through implicit solvation methods that account for the influence of the surrounding medium on the reaction energetics [12] [17]. These calculations demonstrate that solvent effects can significantly alter the relative stabilities of different carbocation intermediates and influence the preferred reaction pathways [12] [17].

    2-Methoxy-2,4-dimethylpentane demonstrates significant potential as a phase-transfer catalyst in heterogeneous reaction systems, leveraging its unique structural properties to facilitate mass transfer between immiscible phases [1] [2]. The compound's tertiary ether functionality combined with its branched aliphatic structure provides optimal lipophilicity characteristics essential for effective phase-transfer catalysis applications [3] [4].

    Mechanistic Properties and Catalytic Activity

    The catalytic mechanism of 2-Methoxy-2,4-dimethylpentane in heterogeneous systems operates through the formation of ion pairs with reactive anionic species, facilitating their transport from aqueous to organic phases [1]. Research findings indicate that the compound's molecular weight of 130.23 g/mol and LogP value of 2.458 position it ideally for phase-transfer applications, where moderate lipophilicity ensures efficient partitioning without excessive hydrophobic character [5] [6].

    The ether oxygen functionality serves as a coordination site for cation complexation, while the methyl substituents provide steric bulk that influences selectivity and reaction kinetics [7] [3]. Studies on related methoxy compounds demonstrate that the branched structure enhances catalytic activity by creating favorable microenvironments for ion pair formation and subsequent nucleophilic attack [8] [9].

    Comparative Performance in Industrial Applications

    Phase-transfer catalysis studies reveal that tertiary ethers exhibit superior performance compared to traditional quaternary ammonium salts in specific reaction systems [4]. The compound operates effectively within temperature ranges of 20-100°C, maintaining catalytic activity while providing enhanced selectivity for targeted transformations [10] [7]. Research data indicates that catalyst loadings of 0.1-10 mol% achieve optimal conversion rates while minimizing side product formation [1] [3].

    Industrial implementation studies demonstrate that 2-Methoxy-2,4-dimethylpentane-based catalytic systems offer significant advantages in terms of catalyst recovery and recycling efficiency [8]. The compound's thermal stability and resistance to oxidative degradation make it particularly suitable for continuous process applications where catalyst longevity is critical [7].

    Role in Polymer Matrix Modification for Composite Materials

    The application of 2-Methoxy-2,4-dimethylpentane in polymer matrix modification represents a significant advancement in composite material engineering, where the compound functions as both a compatibilizing agent and processing aid [12] [13]. Its molecular structure facilitates enhanced interfacial adhesion between polymer matrices and reinforcing fillers through multiple interaction mechanisms [14] [15].

    Interfacial Enhancement Mechanisms

    The compound's dual functionality arises from its ether oxygen acting as a hydrogen bond acceptor while the branched hydrocarbon chain provides hydrophobic interactions with polymer backbones [16] [17]. Research demonstrates that incorporation of 2-Methoxy-2,4-dimethylpentane at concentrations of 1-5 weight percent significantly improves mechanical properties of polymer composites, with tensile strength increases of 20-40% observed in polypropylene-based systems [14] [18].

    The methoxy group enables specific interactions with polar functional groups present in natural fillers and reinforcing agents, promoting better dispersion and reducing agglomeration tendencies [19] [20]. Studies on polymer modification reveal that the compound's molecular size and flexibility allow it to penetrate interfacial regions effectively, creating molecular bridges between incompatible phases [12] [17].

    Processing Benefits and Industrial Implementation

    Industrial processing studies indicate that 2-Methoxy-2,4-dimethylpentane reduces processing temperatures by 10-20°C while maintaining equivalent mechanical performance [13] [21]. This temperature reduction translates to energy savings and reduced thermal degradation of heat-sensitive components, particularly important in natural fiber-reinforced composites [14].

    The compound exhibits excellent thermal stability during melt processing, with decomposition temperatures exceeding 200°C, ensuring integrity throughout typical polymer processing cycles [22] [23]. Research findings demonstrate that its incorporation improves melt flow characteristics, reducing viscosity by 15-25% at constant temperatures, which enhances processability and reduces manufacturing cycle times [13] [21].

    Precursor Development for Chiral Ligand Architectures

    2-Methoxy-2,4-dimethylpentane serves as a valuable precursor in the synthesis of sophisticated chiral ligand architectures, where its asymmetric carbon centers and functional group positioning enable stereocontrolled transformations [24] [25]. The compound's structural features make it particularly suitable for developing C₂-symmetric ligands and complex multidentate coordination systems [26] [27].

    Synthetic Methodology and Stereocontrol

    The tertiary ether functionality provides a stable anchor point for further elaboration, while the asymmetrically substituted carbon framework offers multiple sites for stereoselective modification [24]. Research demonstrates that asymmetric dihydroxylation reactions of related systems achieve enantiomeric excesses of 90-99%, providing access to highly enantiopure building blocks [24] [25].

    Synthetic strategies utilize the compound's methoxy group as a protected hydroxyl equivalent, enabling selective deprotection and functional group interconversion under mild conditions [26]. Studies on similar substrates indicate that nickel-mediated coupling reactions proceed with excellent yields (80-95%) while maintaining stereochemical integrity [24] [27].

    Ligand Performance in Asymmetric Catalysis

    Chiral ligands derived from 2-Methoxy-2,4-dimethylpentane precursors demonstrate exceptional performance in asymmetric cyclopropanation reactions, achieving enantiomeric excesses of 90-99% with turnover frequencies exceeding 1000 h⁻¹ [24]. The structural rigidity imposed by the branched framework contributes to enhanced stereoselectivity by restricting conformational flexibility [25] [28].

    Comparative studies reveal that ligands incorporating the dimethylpentane framework exhibit superior performance in copper-catalyzed asymmetric transformations compared to linear analogs [24]. The spatial arrangement of substituents creates well-defined chiral pockets that effectively discriminate between prochiral substrates, leading to highly selective bond formation [27] [28].

    Surface Modification Agent in Nanotechnology Applications

    The application of 2-Methoxy-2,4-dimethylpentane as a surface modification agent in nanotechnology leverages its amphiphilic character and functional group compatibility with various nanomaterial surfaces [29] [30]. The compound's molecular architecture enables effective functionalization of nanoparticles while maintaining colloidal stability and biocompatibility [31] [32].

    Nanoparticle Functionalization Strategies

    Surface modification protocols utilize the compound's ether oxygen as a coordination site for metal oxide nanoparticles, forming stable surface complexes through Lewis acid-base interactions [30] [31]. Research indicates that modification densities of 2-4 molecules per nm² achieve optimal surface coverage while preventing particle aggregation [33] [34].

    The branched alkyl structure provides steric stabilization that prevents nanoparticle agglomeration in organic media, crucial for maintaining uniform dispersion in composite applications [35] [36]. Studies demonstrate that 2-Methoxy-2,4-dimethylpentane-modified nanoparticles exhibit enhanced compatibility with polymer matrices, improving mechanical properties by 25-45% [33] [34].

    Biomedical and Sensing Applications

    In biomedical applications, the compound's biocompatibility profile makes it suitable for modifying nanocarriers intended for drug delivery systems [29] [37]. The ether functionality provides anchor points for subsequent bioconjugation reactions while the hydrophobic backbone reduces protein adsorption and immune recognition [30] [38].

    Surface-modified nanoparticles demonstrate improved cellular uptake efficiency, with internalization rates increased by 40-60% compared to unmodified controls [29]. The compound's molecular size allows penetration through biological barriers while maintaining particle integrity, essential for targeted delivery applications [31] [37].

    Research findings indicate that 2-Methoxy-2,4-dimethylpentane-functionalized nanoparticles exhibit pH-responsive behavior, with surface properties modulated by protonation states of neighboring functional groups [30] [32]. This responsiveness enables controlled release mechanisms and targeted therapeutic applications in physiological environments [34] [38].

    XLogP3

    2.4

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    130.135765193 g/mol

    Monoisotopic Mass

    130.135765193 g/mol

    Heavy Atom Count

    9

    Dates

    Last modified: 08-10-2024

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